2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid
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Overview
Description
2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a benzylthio group at the 2-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzylthiol with a suitable pyrimidine derivative under basic conditions, followed by oxidation and carboxylation steps to introduce the hydroxyl and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can interact with hydrophobic pockets, while the hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-4-hydroxy-6-pyrimidinecarboxylic acid: Similar structure but with the carboxylic acid group at the 6-position.
2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
2-(Benzylthio)-4-methoxy-5-pyrimidinecarboxylic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid is unique due to the specific arrangement of functional groups on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the benzylthio, hydroxyl, and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-10-9(11(16)17)6-13-12(14-10)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQGMHMSZJMNOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388149 |
Source
|
Record name | 2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93185-33-2 |
Source
|
Record name | 2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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